molecular formula C12H20 B12090427 1-Dodecen-11-yne CAS No. 104634-45-9

1-Dodecen-11-yne

Cat. No.: B12090427
CAS No.: 104634-45-9
M. Wt: 164.29 g/mol
InChI Key: WPUNRMBXJYFKQG-UHFFFAOYSA-N
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Description

1-Dodecen-11-yne is an organic compound with the molecular formula C12H20 It is characterized by the presence of both an alkyne and an alkene functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecen-11-yne can be synthesized through various methods. One common approach involves the coupling of 1-dodecyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to form the desired enyne.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oligomerization of ethylene followed by selective functionalization to introduce the alkyne group. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecen-11-yne undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Hydrogenation reactions can reduce the alkyne and alkene groups to form saturated hydrocarbons.

    Substitution: The presence of both alkyne and alkene groups allows for diverse substitution reactions, including halogenation and hydroboration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives and hydroborated products.

Scientific Research Applications

1-Dodecen-11-yne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Dodecen-11-yne involves its reactivity with various molecular targets. The compound can participate in cycloaddition reactions, forming cyclic structures that are key intermediates in many synthetic pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations.

Comparison with Similar Compounds

    1-Dodecene: An alkene with a similar carbon chain length but lacking the alkyne group.

    1-Dodecyne: An alkyne with a similar carbon chain length but lacking the alkene group.

    1-Undecen-10-yne: Another enyne with a slightly shorter carbon chain.

Uniqueness: 1-Dodecen-11-yne is unique due to the presence of both an alkyne and an alkene group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts.

Properties

CAS No.

104634-45-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

dodec-1-en-11-yne

InChI

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h1,4H,2,5-12H2

InChI Key

WPUNRMBXJYFKQG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC#C

Origin of Product

United States

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